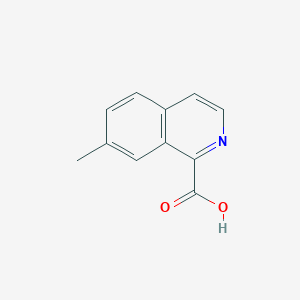

7-Methylisoquinoline-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methylisoquinoline-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-2-3-8-4-5-12-10(11(13)14)9(8)6-7/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYSUXLGBUAJLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CN=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Methylisoquinoline 1 Carboxylic Acid and Its Precursors

De Novo Synthesis Approaches to the Isoquinoline (B145761) Skeleton with Methyl and Carboxylic Acid Functionalities

Classical Annulation Reactions and their Adaptations for Methylisoquinolines

Several classical name reactions provide the foundation for isoquinoline synthesis. organicreactions.orgquimicaorganica.org Adapting these for 7-methylisoquinoline (B1584925) requires starting with a precursor containing a methyl group at the meta-position of a benzene (B151609) ring, which will ultimately become the C-7 position of the isoquinoline.

Pomeranz–Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgwikipedia.org To synthesize a 7-methylisoquinoline, the reaction would start with m-methylbenzaldehyde, which condenses with a 2,2-dialkoxyethylamine to form the Schiff base intermediate. Subsequent treatment with a strong acid, such as sulfuric acid, induces ring closure to form the aromatic isoquinoline ring. wikipedia.orgthermofisher.com While versatile, this reaction can sometimes suffer from low yields due to competing side reactions like hydrolysis. quimicaorganica.org

Bischler–Napieralski Reaction: This is a widely used method for creating 3,4-dihydroisoquinolines, which can then be oxidized to the fully aromatic isoquinoline. wikipedia.orgnrochemistry.comorganic-chemistry.org The process starts with a β-phenylethylamine, which for the target molecule would be 2-(3-methylphenyl)ethanamine. This amine is first acylated (e.g., with acetyl chloride) to form an amide. The subsequent intramolecular cyclization is promoted by a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). wikipedia.orgorganic-chemistry.org The resulting 1-methyl-7-methyl-3,4-dihydroisoquinoline can then be aromatized to yield 1,7-dimethylisoquinoline. The C-1 methyl group would then require further functionalization to the carboxylic acid.

Pictet–Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions to form a tetrahydroisoquinoline. wikipedia.orgyoutube.com Starting with 2-(3-methylphenyl)ethanamine and an aldehyde like glyoxylic acid could, in principle, install the C-1 carboxylate group directly during the cyclization. The resulting 7-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid would then need to be aromatized, which can be a challenging step without destroying the carboxylic acid functionality. The reaction is more commonly used for preparing tetrahydroisoquinoline and β-carboline frameworks. nih.govnih.gov

Table 1: Comparison of Classical Annulation Reactions for Isoquinoline Synthesis

| Reaction Name | Typical Precursors | Key Reagents/Conditions | Product Type | Suitability for 7-Methyl-1-Carboxy Target |

|---|---|---|---|---|

| Pomeranz–Fritsch | Benzaldehyde, Aminoacetal | Strong Acid (e.g., H₂SO₄) | Aromatic Isoquinoline | High: Starts with m-methylbenzaldehyde. C-1 functionalization is a separate challenge. wikipedia.orgthermofisher.com |

| Bischler–Napieralski | β-Arylethylamide | Dehydrating Agent (e.g., POCl₃, P₂O₅) | 3,4-Dihydroisoquinoline | Moderate: Forms a C-1 substituted dihydroisoquinoline that requires subsequent oxidation/aromatization. wikipedia.orgnrochemistry.com |

| Pictet–Spengler | β-Arylethylamine, Aldehyde/Ketone | Acid Catalyst (e.g., HCl) | Tetrahydroisoquinoline | Moderate: Can potentially install C-1 carboxylate directly but requires subsequent aromatization. wikipedia.orgnih.gov |

Strategies for Direct Introduction or Transformation of Carboxylic Acid Groups at C-1

Introducing a carboxylic acid group, or a precursor, at the C-1 position is a critical step.

The Reissert Reaction: This is a powerful method for functionalizing the C-1 position of isoquinolines. wikipedia.org The parent isoquinoline (in this case, 7-methylisoquinoline) reacts with an acid chloride (e.g., benzoyl chloride) and a cyanide source, typically potassium cyanide or trimethylsilyl (B98337) cyanide, to form an intermediate known as a Reissert compound. wikipedia.orgclockss.org This intermediate can then be hydrolyzed under acidic or basic conditions to yield the target isoquinoline-1-carboxylic acid. chempedia.info This two-step process effectively converts the C-1 hydrogen into a carboxylic acid group. Anhydrous conditions using trimethylsilyl cyanide can improve yields, especially with reactive acid chlorides. clockss.org

Functional Group Interconversion and Modification on Pre-formed Isoquinoline Scaffolds

An alternative to de novo synthesis is to start with a pre-formed, appropriately substituted isoquinoline and perform functional group manipulations.

Methyl Group Functionalization for Carboxylic Acid Formation

If a 1,7-dimethylisoquinoline precursor is synthesized (for example, via a Bischler-Napieralski reaction), the methyl group at the more reactive C-1 position can be oxidized to a carboxylic acid.

Oxidation of C-1 Methyl Group: The selective oxidation of a methyl group on a heterocyclic ring is a common strategy. rsc.org The methyl group at the C-1 position of an isoquinoline is activated by the adjacent ring nitrogen, making it more susceptible to oxidation than the C-7 methyl group. Various oxidizing agents can be employed, often involving metal catalysts or strong oxidants under controlled conditions. For instance, processes used for oxidizing methylquinolines, which may involve catalysts like vanadium(V) oxide in the presence of nitric acid, could be adapted for this transformation.

Regioselective Substitution Reactions on the Isoquinoline Ring System

Achieving regioselectivity in the functionalization of an isoquinoline ring is crucial. The electronic nature of the isoquinoline system, which is electron-deficient, directs nucleophilic attack preferentially to positions C-1 and C-3. Electrophilic substitution, in contrast, typically occurs on the benzene ring portion. Modern cross-coupling reactions or C-H activation strategies can also be employed to install the required functional groups onto a simpler isoquinoline core, although this often requires pre-functionalization (e.g., halogenation) of the ring at the desired positions. For instance, a 7-bromo-1-methylisoquinoline (B1373894) could undergo metal-catalyzed carboxylation at the C-7 position, or a 1-bromo-7-methylisoquinoline (B13176730) could be carboxylated at C-1, though direct C-H carboxylation remains a significant challenge.

Enantioselective Synthesis of Isoquinoline Carboxylic Acid Analogues

While the target molecule, 7-Methylisoquinoline-1-carboxylic acid, is achiral, the synthesis of its chiral tetrahydroisoquinoline analogues is of significant interest in medicinal chemistry. nih.gov These methods provide access to enantiomerically pure building blocks. cdnsciencepub.comnih.gov

Chemo-enzymatic Deracemization: A notable method for obtaining chiral 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids involves the deracemization of a racemic mixture. aiche.org This can be achieved using an oxidase enzyme, such as a D-amino acid oxidase (DAAO), which selectively oxidizes one enantiomer (the D-form) to an imine. The imine is then reduced back to the racemic starting material in situ, while the desired S-enantiomer is enriched. A combination of FsDAAO and a reducing agent like ammonia-borane has been shown to achieve high conversions (>98%) and excellent enantiomeric excess (>99%) for various tetrahydroisoquinoline carboxylic acids. aiche.org

Diastereoselective Synthesis with Chiral Auxiliaries: Another approach combines classical reactions with chiral auxiliaries to induce stereoselectivity. For example, a diastereoselective synthesis of a tetrahydroisoquinoline carboxylic acid was achieved by coupling the Petasis reaction with a Pomeranz–Fritsch–Bobbitt cyclization. nih.gov The stereochemistry was controlled by a chiral aminoacetaldehyde acetal (B89532) used in the initial Petasis step, leading to the formation of the tetrahydroisoquinoline ring with high diastereomeric and enantiomeric excess.

Table 2: Selected Enantioselective Methods for Tetrahydroisoquinoline-1-Carboxylic Acid Analogues

| Method | Key Features | Substrates | Example Outcome | Reference |

|---|---|---|---|---|

| Enzymatic Deracemization | Uses D-amino acid oxidase (FsDAAO) and a chemical reductant in a one-pot cascade. | Racemic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids | >98% conversion, >99% ee for the (S)-enantiomer | aiche.org |

| Diastereoselective Petasis/Pomeranz–Fritsch–Bobbitt | Employs a chiral aminoacetaldehyde acetal in a Petasis reaction to create a chiral intermediate for cyclization. | Boronic acids, glyoxylic acid, chiral aminoacetaldehyde acetals | Good yields with high diastereomeric and enantiomeric excess (90% ee reported) | nih.gov |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. wikipedia.orgresearchgate.net In the context of synthesizing chiral derivatives of this compound, a chiral auxiliary can be temporarily incorporated into a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is subsequently removed to yield the enantiomerically enriched target compound. wikipedia.org

One common strategy involves the use of chiral oxazolidinones, as pioneered by Evans. researchgate.net These auxiliaries can be attached to a carboxylic acid precursor, and the resulting chiral enolate can undergo diastereoselective alkylation or other C-C bond-forming reactions. researchgate.net For instance, a precursor like a substituted phenylacetic acid could be coupled with a chiral oxazolidinone. The resulting system would then be subjected to cyclization to form the isoquinoline ring, with the stereochemistry at a new chiral center being controlled by the auxiliary.

Another widely used class of chiral auxiliaries is derived from amino acids, such as pseudoephedrine. wikipedia.org When reacted with a carboxylic acid, pseudoephedrine forms an amide whose α-proton can be selectively removed to form an enolate. The subsequent reaction of this enolate is highly diastereoselective, directed by the stereocenters already present in the pseudoephedrine moiety. wikipedia.org

The general principle of using a chiral auxiliary is outlined in the table below:

| Step | Description | Key Feature |

| 1. Attachment | The chiral auxiliary is covalently attached to a precursor molecule. | Formation of a diastereomeric intermediate. |

| 2. Diastereoselective Reaction | A new stereocenter is created under the influence of the chiral auxiliary. | High diastereoselectivity is achieved due to steric and electronic factors of the auxiliary. |

| 3. Cleavage | The chiral auxiliary is removed from the product. | The enantiomerically enriched product is obtained, and the auxiliary can often be recovered. wikipedia.org |

Asymmetric Catalysis in Isoquinoline Synthesis

Asymmetric catalysis offers an elegant and efficient alternative to the use of stoichiometric chiral auxiliaries. researchgate.net This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both metal-based catalysts and organocatalysts have been successfully employed in the synthesis of chiral nitrogen-containing heterocycles. researchgate.netmdpi.comnih.govprinceton.edu

For the synthesis of a chiral derivative of this compound, a key step that could be rendered asymmetric is the reduction of an imine precursor or a related cyclization reaction. Chiral ligands complexed to transition metals like rhodium, ruthenium, or iridium are known to be highly effective for the asymmetric hydrogenation of C=N bonds. researchgate.net

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool in asymmetric synthesis. princeton.edu For instance, chiral phosphoric acids or thiourea-based catalysts can activate electrophiles and direct the approach of nucleophiles in a stereocontrolled manner. nih.gov A potential application in the synthesis of a 7-methylisoquinoline derivative could involve an intramolecular cyclization of a suitably functionalized precursor, where the catalyst controls the formation of a stereocenter at C-1.

The following table summarizes some catalytic approaches applicable to isoquinoline synthesis:

| Catalyst Type | Example Reaction | Key Advantage |

| Metal-based Catalysts | Asymmetric hydrogenation of an imine precursor to a tetrahydroisoquinoline. | High turnover numbers and enantioselectivities. |

| Organocatalysts | Asymmetric intramolecular aza-Michael addition to form the isoquinoline ring. | Metal-free conditions, often milder reaction conditions. |

Stereochemical Control at C-1 of Isoquinoline Carboxylic Acids

The stereocenter at the C-1 position of isoquinoline carboxylic acids is a key determinant of their potential biological activity. Establishing and controlling this stereocenter is a central challenge in their synthesis.

One established method for the synthesis of enantiomerically enriched 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids is the Pomeranz–Fritsch–Bobbitt cyclization of a chiral precursor. mdpi.com This classical method can be adapted to incorporate a chiral element that directs the stereochemical outcome of the cyclization. For example, a diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved using a Petasis reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization, where the stereochemistry was directed by a chiral amino alcohol. mdpi.com

Another approach involves the resolution of a racemic mixture of the final compound or a late-stage intermediate. While effective, this method is inherently less efficient as it discards half of the material.

More advanced strategies focus on the direct asymmetric synthesis of the C-1 substituted isoquinoline core. This can be achieved through catalytic asymmetric reactions as discussed in the previous section, or through the use of chiral auxiliaries that are later cleaved. The choice of method will depend on the specific substitution pattern of the target molecule and the desired level of enantiopurity.

A summary of strategies for stereochemical control at C-1 is presented below:

| Strategy | Description | Example |

| Chiral Auxiliary | A chiral auxiliary is used to direct the formation of the C-1 stereocenter. | Use of an Evans oxazolidinone on a precursor that is then cyclized. |

| Asymmetric Catalysis | A chiral catalyst is used to enantioselectively form the C-1 stereocenter. | Asymmetric hydrogenation of a 3,4-dihydroisoquinoline-1-carboxylic acid derivative. |

| Classical Resolution | A racemic mixture is separated into its constituent enantiomers. | Formation of diastereomeric salts with a chiral resolving agent. |

| Diastereoselective Cyclization | A chiral precursor is cyclized to form the desired diastereomer. | Pomeranz–Fritsch–Bobbitt cyclization of a chiral amino acetal. mdpi.com |

Reactivity and Transformations of 7 Methylisoquinoline 1 Carboxylic Acid

Reactions at the Isoquinoline (B145761) Nitrogen Atom

N-Alkylation and N-Oxidation in Related Systems

The nitrogen atom in the isoquinoline ring is a key center of reactivity, readily undergoing alkylation and oxidation.

N-Alkylation: The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, reacting with alkyl halides or other alkylating agents to form quaternary isoquinolinium salts. slideshare.net This process, known as N-alkylation or quaternization, transforms the neutral isoquinoline into a positively charged species. mdpi.com For instance, isoquinoline reacts with agents like methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside to form the corresponding N-substituted isoquinolinium salt. mdpi.com The quaternization reaction can be influenced by the nature of the leaving group on the alkylating agent and the reaction conditions, such as temperature and duration. mdpi.com Interestingly, in some reactions, such as the C-4 alkylation of isoquinolines with vinyl ketones, prior N-alkylation is not a prerequisite for reactivity. nih.gov

N-Oxidation: The nitrogen atom can also be oxidized to form an N-oxide. Isoquinoline N-oxide is a common intermediate in the synthesis of isoquinoline derivatives. shahucollegelatur.org.in The oxidation of the nitrogen can be achieved using various oxidizing agents. For example, pyridine-N-oxide can be used as an oxidant to promote the rearomatization of tetrahydroisoquinolines to isoquinolines. researchgate.net In biological systems, enzymes like monoamine oxidase can oxidize N-methyl-1,2,3,4-tetrahydroisoquinoline to the corresponding N-methyl-isoquinolinium ion. tandfonline.com

Here is a table summarizing the N-alkylation and N-oxidation products of related isoquinoline systems:

| Starting Material | Reagent/Condition | Product | Reaction Type |

|---|---|---|---|

| Isoquinoline | Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)isoquinolinium tosylate | N-Alkylation |

| Tetrahydroisoquinoline | Pyridine-N-oxide | Isoquinoline | N-Oxidation (as part of rearomatization) |

| N-methyl-1,2,3,4-tetrahydroisoquinoline | Monoamine oxidase (MAO) | N-methylisoquinolinium ion | N-Oxidation |

Protonation Studies and their Impact on Reactivity in Hydroxyquinolines

Protonation and deprotonation events significantly alter the electronic structure and reactivity of quinoline (B57606) derivatives, particularly hydroxyquinolines. The close proximity of the hydroxyl group to the heterocyclic nitrogen in compounds like 8-hydroxyquinoline (B1678124) makes them good chelating agents for a variety of metal ions. mdpi.com

Theoretical studies on quinolones have shown that protonation can occur at either the oxygen or nitrogen atoms. pvamu.edu In the gas phase, O-protonation is generally favored over N-protonation. pvamu.edu The protonation state has a marked effect on the molecule's reactivity. For example, studies on 8-hydroxyquinoline have revealed that its fluorescence properties are highly dependent on pH, with diminished emission in its protonated form and enhanced emission in its deprotonated form. rsc.org This change in photophysical properties is a direct consequence of the altered electronic distribution upon protonation or deprotonation. rsc.org These findings highlight how changes in pH can modulate the reactivity and potential applications of these heterocyclic systems.

Reactions Involving the Methyl Group at C-7

The methyl group at the C-7 position of the isoquinoline ring is a potential site for chemical modification, primarily through oxidation, which can then enable further transformations.

The methyl group of methylquinolines and, by extension, methylisoquinolines can be oxidized to an aldehyde or a carboxylic acid. The relative stability of the aromatic rings suggests that oxidation will typically occur at the methyl group first. pvamu.edu Various oxidizing agents and conditions have been employed for this transformation in related quinoline systems.

For example, 4-methylquinoline (B147181) can be oxidized to quinoline-4-carboxylic acid. pvamu.edu Nickel peroxide has been shown to be an effective reagent for the oxidation of methylquinolines to their corresponding carboxylic acids in an aqueous basic medium at room temperature. tandfonline.comtandfonline.com In some cases, traditional oxidants like chromic acid or potassium permanganate (B83412) have resulted in poor yields. tandfonline.com Palladium-catalyzed aerobic oxidation of substituted 8-methylquinolines can yield the corresponding 8-quinoline carboxylic acids, although in some systems, the formation of acetates is the major pathway. rsc.org

The general transformation can be represented as:

| Starting Material | Oxidizing System | Product |

|---|---|---|

| 7-Methylisoquinoline (B1584925) | Various (e.g., KMnO4, NiO2, Pd-catalyst/O2) | 7-Isoquinolinecarbaldehyde |

| 7-Methylisoquinoline | 7-Isoquinolinecarboxylic acid |

The methyl group at C-7 is generally not reactive enough to directly participate in condensation or coupling reactions. However, once oxidized to an aldehyde, it becomes a versatile functional group for such transformations.

Condensation Reactions: A condensation reaction involves the joining of two molecules to form a larger one, often with the elimination of a small molecule like water. libretexts.orglibretexts.org An aldehyde group, such as the one formed from the oxidation of 7-methylisoquinoline, can readily undergo condensation reactions. For example, isoquinaldaldehydes (aldehydes on an isoquinoline ring) are known to participate in various condensation reactions. acs.org

Coupling Reactions: While the methyl group itself is not typically a substrate for direct cross-coupling reactions, the isoquinoline core can be functionalized via these powerful methods. In studies involving C-4 alkylation of isoquinolines, the presence of a methyl group at the C-7 position was tolerated, though it did not show a clear trend in influencing the reaction's efficiency. nih.gov This indicates that while the C-7 methyl group may have some electronic influence, it does not prevent coupling reactions at other positions on the ring.

Mechanistic Investigations of Reactions Involving 7 Methylisoquinoline 1 Carboxylic Acid Analogues

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Kinetic and spectroscopic studies are powerful experimental tools for unraveling the step-by-step sequence of events in a chemical reaction. By measuring reaction rates under various conditions and detecting short-lived intermediates, chemists can construct a detailed picture of the reaction mechanism.

The direct observation or inference of intermediates is a cornerstone of mechanistic elucidation. In the oxidation of heterocyclic carboxylic acids, such as analogues of 7-methylisoquinoline-1-carboxylic acid, by reagents like quinolinium dichromate, kinetic results support a pathway that proceeds through the rate-determining decomposition of a chromate (B82759) ester intermediate. researchgate.net The reaction rate is found to be dependent on the first power of the concentrations of the substrate, the oxidant, and the acid, which is consistent with the formation of this type of intermediate. researchgate.net

In other transformations, different types of intermediates are observed. For instance, in N-heterocyclic carbene (NHC) catalyzed oxidations, a key step involves the oxidation of a nucleophilic Breslow intermediate, which is formed from the initial adduct of the NHC and an aldehyde. mdpi.com Similarly, in certain isoquinoline (B145761) syntheses like the Bischler-Napieralski reaction, the cyclodehydration step proceeds through electrophilic nitrilium ions, which can be isolated as hexachloroantimonates. shahucollegelatur.org.in Spectroscopic methods, including UV-vis and NMR spectroscopy, are vital for monitoring the formation and decay of such intermediates and the transition states that connect them. rsc.org

Catalysts can dramatically alter reaction pathways, often by lowering activation energies and enabling reactions that would otherwise be unfavorable. The synthesis of isoquinoline scaffolds, which are structural backbones of compounds like this compound, heavily relies on catalysis.

Transition metals such as rhodium, palladium, and copper are widely used to catalyze the formation of the isoquinoline ring system. organic-chemistry.org Rhodium(III)-catalyzed C-H activation and annulation reactions provide an efficient route to highly substituted isoquinolines. acs.org These reactions can proceed without an external oxidant by using a directing group, such as a hydrazone, which is cleaved during the catalytic cycle. acs.org Similarly, palladium-catalyzed coupling and annulation reactions are employed to construct isoquinolines from readily available starting materials. organic-chemistry.orgresearchgate.net For example, a palladium-catalyzed coupling of o-iodobenzaldehyde imines with terminal acetylenes, followed by a copper-catalyzed cyclization, yields isoquinolines in excellent timeframes. organic-chemistry.org

The mechanism of these catalytic reactions can be complex. In rhodium-catalyzed cross-coupling/cyclization reactions, proposed pathways may involve C-N reductive elimination from a Rh(III) intermediate or pathways involving Rh(IV) species. acs.org Organocatalysis, particularly with N-heterocyclic carbenes (NHCs), has also emerged as a powerful tool. NHCs can catalyze the aerobic oxidation of aldehydes to carboxylic acids, a process that relies on the oxidation of the Breslow intermediate to an acyl azolium ion. mdpi.com

The table below summarizes kinetic data for the oxidation of various heterocyclic carboxylic acids, illustrating the impact of substrate structure on reaction rates.

Table 1: Rate Constants for the Oxidation of Heterocyclic Carboxylic Acids

| Heterocyclic Carboxylic Acid | 10³ k (s⁻¹) |

|---|---|

| Picolinic acid | 1.96 |

| Nicotinic acid | 0.40 |

| Isonicotinic acid | 0.36 |

| Quinoline-2-carboxylic acid | 1.02 |

| Quinoline-8-carboxylic acid | 0.96 |

Data sourced from a study on oxidation by quinolinium dichromate in 50% acetic acid-water at 50°C. researchgate.net

Electrochemical Behavior and Oxidation Mechanisms of Related Carboxylic Acids

Electrochemical methods provide a unique window into the electron transfer properties of molecules, which is fundamental to understanding their oxidation and reduction mechanisms. For heterocyclic systems like isoquinoline carboxylic acids, electrochemistry reveals how the aromatic structure and heteroatoms influence redox behavior.

Heterocyclic compounds can undergo a variety of electron transfer processes. acs.org The nitrogen atom in the isoquinoline ring makes the system electron-poor, particularly the pyridine (B92270) ring portion. boyer-research.com This influences its electrochemical properties. In anodic oxidations, a single-electron transfer (SET) from the heterocycle can generate a radical cation. acs.org This initial step can trigger subsequent reactions, such as cyclization or aromatization, to form new heterocyclic products. acs.org

Protonation plays a critical role in the redox chemistry of nitrogen-containing heterocycles. acs.orgboyer-research.compharmaguideline.com The nitrogen lone pair in isoquinoline is basic and readily protonates in acidic media to form an isoquinolinium salt. shahucollegelatur.org.inwikipedia.org This protonation makes the entire ring system significantly more electron-deficient, which in turn affects its reactivity and redox potential. shahucollegelatur.org.inboyer-research.com The isoquinolinium ion has a greater reactivity in electrophilic aromatic substitution than pyridine. shahucollegelatur.org.in

The decarboxylation of orotic acid analogues, including pyridone carboxylic acids, highlights the interplay between structure, protonation, and reactivity. While structurally similar, these acids decarboxylate at vastly different rates. nih.gov A proposed two-step mechanism involves an initial equilibrium to form a zwitterionic intermediate before the loss of carbon dioxide. nih.gov The stability of the resulting carbanion does not always correlate with the decarboxylation rate, indicating that factors like protonation equilibria and transition state stabilization are crucial. nih.gov The pKa of the C-H bond adjacent to the carboxyl group is a key parameter in these studies. nih.gov

Table 2: Comparison of Decarboxylation Rates and Carbanion Stability for Heterocyclic Acid Analogues

| Acid Analogue | Relative Decarboxylation Rate | pKa of C-H bond (in DMSO) |

|---|---|---|

| 1,3-Dimethylorotic acid | 1 | 29 ± 1 |

| N-Methyl-2-pyridone-6-carboxylic acid | ~1.6 | 31 ± 1 |

| N-Methyl-4-pyridone-2-carboxylic acid | ~1300 | ≥ 32 |

Data adapted from studies on orotate (B1227488) analogues. nih.gov

Computational Chemistry in Mechanistic Studies

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, complementing experimental studies by providing detailed information about structures, energies, and transition states that are often difficult to access experimentally.

High-level quantum chemical calculations, such as Density Functional Theory (DFT), are used to predict the structures of stable conformers, intermediates, and transition states. mdpi.commdpi.comnih.gov For aromatic carboxylic acids, these calculations can accurately predict geometric parameters and relative energies, which helps in identifying the specific conformers observed in experimental techniques like microwave spectroscopy. nih.gov For example, in a study of 2,6-bis[((3S)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl]pyridine, quantum-chemical calculations predicted the existence of three stable rotameric forms in solution, a finding that was subsequently confirmed by NMR spectroscopy. mdpi.com

Computational methods are also employed to model reaction pathways and calculate activation barriers, providing a theoretical basis for observed reaction rates and selectivities. In the study of quinoline-4-carboxylic acid derivatives, DFT calculations were used to model the structure of covalent organic frameworks (COFs). mdpi.com Furthermore, Car–Parrinello molecular dynamics (CPMD) can simulate the time evolution of systems, offering insights into the dynamics of processes like intramolecular hydrogen bonding and proton transfer, which are critical in the mechanisms of many enzymatic and chemical reactions involving these scaffolds. mdpi.com

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) serves as a powerful computational tool to elucidate the intricate details of reaction mechanisms at the electronic level. For analogues of this compound, DFT calculations would be instrumental in mapping out the potential energy surfaces of various chemical transformations. This involves identifying the structures of reactants, transition states, intermediates, and products.

A primary application of DFT in this context would be the investigation of decarboxylation reactions, a common transformation for carboxylic acids. By calculating the energies of the species involved, researchers can determine the activation energy of the reaction, providing a quantitative measure of the reaction's feasibility. Furthermore, DFT can be employed to study the influence of the methyl group at the 7-position on the reactivity of the isoquinoline core. For instance, calculations could reveal how this substituent alters the electron density distribution within the molecule, thereby affecting its susceptibility to nucleophilic or electrophilic attack.

The table below illustrates a hypothetical comparison of calculated activation energies for the decarboxylation of isoquinoline-1-carboxylic acid and its 7-methyl analogue, showcasing the type of data that would be generated from DFT studies.

| Compound | Reaction | Functional/Basis Set | Calculated Activation Energy (kcal/mol) |

| Isoquinoline-1-carboxylic acid | Decarboxylation | B3LYP/6-31G(d) | 35.2 |

| This compound | Decarboxylation | B3LYP/6-31G(d) | 33.8 |

| Note: The data in this table is hypothetical and for illustrative purposes only. |

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides insights into the static electronic properties and reaction energetics, molecular dynamics (MD) simulations offer a dynamic picture of molecular behavior over time. For analogues of this compound, MD simulations would be crucial for understanding their conformational flexibility and the solvent's role in their behavior.

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational landscape, identifying the most stable three-dimensional arrangements (conformers) and the energy barriers between them. A key aspect to investigate for this compound analogues would be the orientation of the carboxylic acid group relative to the isoquinoline ring. The planarity and rotational barriers of this group can significantly impact its reactivity and intermolecular interactions.

Furthermore, MD simulations can be performed in the presence of explicit solvent molecules to study solvation effects. This would provide a more realistic model of how the compound behaves in solution, revealing how solvent molecules interact with the carboxylic acid and methyl groups and how these interactions influence the molecule's conformation and reactivity.

The following table presents a hypothetical summary of results from an MD simulation, highlighting key conformational parameters.

| Simulation Parameter | Value |

| Simulation Time | 100 ns |

| Solvent | Water |

| Average Dihedral Angle (C2-C1-C(O)OH) | 15.3° |

| Major Conformer Population | 78% |

| Rotational Barrier of Carboxylic Acid Group | 4.2 kcal/mol |

| Note: The data in this table is hypothetical and for illustrative purposes only. |

Applications of 7 Methylisoquinoline 1 Carboxylic Acid and Its Analogues in Synthetic Organic Chemistry

As Chiral Building Blocks in Asymmetric Synthesis

Optically pure carboxylic acids are crucial chiral building blocks in the synthesis of high-value, enantiomerically pure compounds. mdpi.com In this context, analogues of 7-methylisoquinoline-1-carboxylic acid, particularly chiral 1,2,3,4-tetrahydroisoquinoline (B50084) carboxylic acids, have gained significant attention as "privileged scaffolds." nih.govresearchgate.net These molecules serve as foundational synthons for creating complex, biologically active derivatives for drug development. nih.gov

The synthesis of these chiral building blocks often employs asymmetric methods to establish the stereocenter at the C-1 position. One notable approach is the diastereoselective synthesis of compounds like (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. nih.gov Such methods may involve combining established reactions, like the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization, to construct the chiral tetrahydroisoquinoline core. nih.gov Chemoenzymatic methods have also proven effective. For instance, the deracemization of racemic 1,2,3,4-tetrahydroisoquinoline carboxylic acids using D-amino acid oxidase from Fusarium solani (FsDAAO) provides an efficient route to the enantiopure (S)-enantiomers. researchgate.net

Furthermore, asymmetric 1,3-dipolar cycloaddition reactions using C,N-cyclic azomethine imines provide an efficient pathway to construct complex and diverse chiral tetrahydroisoquinoline compounds, highlighting the utility of the isoquinoline (B145761) framework in generating stereochemically rich molecules. nih.gov

Table 1: Examples of Chiral Tetrahydroisoquinoline-1-Carboxylic Acid Analogues

| Compound Name | Synthetic Method Highlight | Reference |

|---|---|---|

| (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization | nih.gov |

| (S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | Chemoenzymatic deracemization using D-amino acid oxidase | researchgate.net |

Precursors for Complex Heterocyclic Systems and Natural Products

The rigid framework of isoquinoline-1-carboxylic acid and its derivatives makes them ideal starting materials for synthesizing more elaborate molecular architectures. The tetrahydroisoquinoline moiety, in particular, is a key structural component in a large family of natural products known as isoquinoline alkaloids, which exhibit significant structural diversity and biological activity. beilstein-journals.org Many of these natural compounds, such as papaverine, feature a 1-substituted isoquinoline backbone that originates biosynthetically from the amino acid tyrosine. wikipedia.org

In synthetic chemistry, these compounds serve as direct precursors to complex fused heterocyclic systems. A notable example is the synthesis of new tetracyclic tetrahydroisoquinoline derivatives, specifically 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids. beilstein-journals.org This synthesis uses a multicomponent Petasis reaction followed by a Pomeranz–Fritsch double cyclization, where the tetrahydroisoquinoline-1-carboxylic acid core is assembled and then elaborated into the final constrained, polycyclic system. beilstein-journals.org The presence of the carboxylic acid group in the final products allows for further derivatization for biochemical studies. beilstein-journals.org Classical methods like the Bischler-Napieralski reaction produce 1-substituted-3,4-dihydroisoquinolines, which are direct precursors that can be dehydrogenated to the corresponding isoquinolines. pharmaguideline.com

Table 2: Synthesis of Complex Heterocycles from Isoquinoline Carboxylic Acid Analogues

| Precursor Type | Reaction Sequence | Resulting Complex System | Reference |

|---|---|---|---|

| Components for THIQ-1-carboxylic acid | Petasis reaction followed by Pomeranz–Fritsch double cyclization | 7,12-Dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids | beilstein-journals.org |

Role in Catalyst Development and Ligand Design

The nitrogen atom and the carboxylic acid group of isoquinoline-1-carboxylic acid and its analogues provide excellent coordination sites for metal ions, making them valuable ligands in catalysis. amerigoscientific.comrsc.org The ability to tailor the electronic and steric properties of the isoquinoline ring through substitution allows for the fine-tuning of the resulting metal complex's catalytic activity. amerigoscientific.com

A clear demonstration of this application is the synthesis of novel oxorhenium(V) complexes using isoquinoline carboxylic acid derivatives as chelate ligands. rsc.org Compounds such as [ReOCl(iqc)2]·MeOH and [ReO(OMe)(iqc)2] (where iqc = isoquinoline-1-carboxylate) have been synthesized and structurally characterized. These complexes have shown competency as catalysts in the epoxidation of cyclooctene (B146475) using tert-butylhydroperoxide, with the yield of the resulting epoxide varying based on the specific structure of the rhenium complex. rsc.org

Beyond direct use, the isoquinoline scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis. nih.gov While much work has focused on the related quinoline (B57606) motif, the principles of using these N-heterocyclic frameworks to create effective ligands are broadly applicable. researchgate.net For example, iridium complexes bearing ligands with a picolinamide (B142947) skeleton (a related pyridine-carboxylic acid derivative) have been designed for high stability and efficiency in formic acid dehydrogenation. rsc.org This underscores the potential of N-heterocyclic carboxylic acids like this compound in developing robust and active catalysts for important chemical transformations.

Table 3: Catalytic Application of Rhenium Complexes with Isoquinoline-1-Carboxylate (iqc) Ligands

| Complex | Reactant | Oxidant | Product | Yield | Reference |

|---|---|---|---|---|---|

| [ReOCl(iqc)2]·MeOH | Cyclooctene | tert-Butylhydroperoxide | Cyclooctane oxide | 16-68% (Varies with specific complex) | rsc.org |

Utilization in Novel Reaction Methodologies

This compound and its analogues are integral to the development of new and efficient synthetic strategies. Modern organic synthesis increasingly relies on cascade or domino reactions that build molecular complexity in a single step from simple precursors. bohrium.com

A powerful methodology involves the combination of the three-component Petasis reaction with the Pomeranz–Fritsch–Bobbitt cyclization. beilstein-journals.orgnih.gov This sequence allows for the one-pot synthesis of tetrahydroisoquinoline-1-carboxylic acids from an arylboronic acid, an aminoacetaldehyde acetal (B89532), and glyoxylic acid. beilstein-journals.org This strategy is not only efficient but also allows for the construction of highly substituted and complex isoquinoline frameworks.

Other novel, metal-catalyzed methodologies have been developed for the synthesis and functionalization of the isoquinoline core. These include:

Copper-Catalyzed Domino Reactions: A Cu-catalyzed cascade involving an Ugi postcyclization strategy has been used to construct polysubstituted isoquinolone-4-carboxylic acids, demonstrating a novel approach to a related isomer. acs.org

Rhodium(III)-Catalyzed C-H Activation: One-pot, three-component reactions of an oxime, an alkyne, and a hydroxylamine (B1172632) derivative, catalyzed by Rh(III), provide rapid access to multisubstituted isoquinolines. organic-chemistry.org

Palladium(0)-Catalyzed Nucleophilic Substitution: The reactivity of isoquinoline-based substrates has been explored in Pd(0)-catalyzed reactions, such as the nucleophilic substitution of 1-(isoquinolyl)ethyl acetates with malonate anions. acs.org

These advanced methodologies highlight the continuous evolution of synthetic chemistry, where foundational structures like isoquinoline carboxylic acids are central to creating efficient and innovative reaction pathways.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. Future research should prioritize the development of novel synthetic methodologies for 7-Methylisoquinoline-1-carboxylic acid that are both sustainable and economically viable.

Key areas for exploration include:

Enzyme-Catalyzed Synthesis: The use of enzymes, such as lipase (B570770) B from Candida antarctica, offers a green alternative for synthesizing functional molecules. diva-portal.org Research could explore enzymatic routes to produce this compound or its esters, potentially leading to high conversion rates under mild conditions. diva-portal.org This approach would be a more sustainable alternative to using carboxylic acid derivatives. diva-portal.org

C-H Activation Strategies: Direct C-H activation/functionalization reactions represent a powerful tool for streamlining synthesis by avoiding pre-functionalized starting materials. Future work could focus on developing catalytic systems for the direct carboxylation of 7-methylisoquinoline (B1584925) at the C1 position, thereby simplifying the synthetic sequence.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful method for constructing complex molecules. Investigating photocatalytic pathways to the isoquinoline (B145761) core or for the introduction of the carboxylic acid group could provide access to novel derivatives under mild reaction conditions.

Combined Methodologies: Exploring combinations of established reactions in new ways could yield efficient and stereoselective syntheses. For instance, adapting the combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization, which has been successful for synthesizing related tetrahydroisoquinoline-1-carboxylic acids, could be a promising strategy. mdpi.com

A comparative table of potential sustainable synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, reduced waste. diva-portal.org | Identifying and optimizing a suitable enzyme system for the specific substrate. |

| C-H Activation | Atom economy, reduced number of synthetic steps. | Achieving high regioselectivity and yield for the C1 carboxylation. |

| Photoredox Catalysis | Use of visible light as a renewable energy source, mild conditions. | Catalyst design and optimization for the specific transformation. |

| Petasis/Pomeranz–Fritsch–Bobbitt | Potential for high diastereoselectivity in related saturated systems. mdpi.com | Adapting the methodology to the aromatic isoquinoline system. |

Exploration of New Reactivity Modes

The unique combination of the isoquinoline nucleus and a carboxylic acid group at the 1-position endows this compound with a rich, yet not fully explored, reactivity profile.

Future research should investigate:

Coordination Chemistry and Catalysis: Isoquinoline-1-carboxylic acids can act as bidentate ligands in the formation of metal complexes. rsc.org A systematic study of the coordination chemistry of this compound with various transition metals could lead to novel catalysts. For example, oxorhenium(V) complexes of similar ligands have shown catalytic activity in epoxidation reactions. rsc.org Exploring the catalytic potential of such new complexes in other transformations, like oxidation, reduction, and cross-coupling reactions, is a promising avenue.

Peptide Synthesis and Conformational Control: Non-proteinogenic amino acids are valuable tools in medicinal chemistry. The reactivity of related heterocyclic carboxylic acids, such as (S)-Indoline-2-carboxylic acid, has been studied in peptide coupling reactions, though challenges like low reactivity and a tendency to form diketopiperazines have been noted. nih.gov Investigating the incorporation of this compound into peptide chains could lead to peptidomimetics with unique conformational properties and biological activities. nih.gov

Decarboxylative Cross-Coupling: The carboxylic acid moiety can serve as a traceless directing group or a coupling handle in decarboxylative cross-coupling reactions. Developing new protocols for the functionalization of the isoquinoline core at the C1 position by replacing the carboxylic acid group with other functionalities (e.g., aryl, alkyl, or trifluoromethyl groups) would significantly expand the synthetic utility of this compound.

Advanced Computational Modeling for Property Prediction and Mechanism Elucidation

Computational chemistry provides invaluable insights into molecular properties and reaction mechanisms, guiding experimental design and accelerating discovery.

Future directions in this area include:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other high-level computational methods can be used to predict the electronic structure, spectroscopic properties (NMR, IR), and reactivity of this compound and its derivatives. Such studies can help explain experimental observations, such as the ligand arrangement in metal complexes. rsc.org

Molecular Docking and Virtual Screening: In fields like drug discovery, computational modeling can be used to predict the binding affinity and mode of interaction of ligands with biological targets. researchgate.net As isoquinoline and quinoline (B57606) derivatives are known to interact with various enzymes and receptors, molecular docking studies could be performed to screen for potential biological targets of this compound, guiding future biological evaluation. researchgate.net

Reaction Mechanism Simulation: Computational modeling can elucidate the transition states and reaction pathways of proposed synthetic routes. This is particularly useful for understanding the mechanisms of catalytic cycles, such as those involving C-H activation or photoredox catalysis, and for optimizing reaction conditions to improve yields and selectivities.

| Computational Method | Application Area | Research Goal |

| Density Functional Theory (DFT) | Property Prediction | Accurately predict spectroscopic data and electronic properties. |

| Molecular Docking | Medicinal Chemistry | Identify potential protein targets and predict binding interactions. researchgate.net |

| Transition State Theory | Reaction Mechanisms | Elucidate reaction pathways and optimize synthetic conditions. |

Integration with Flow Chemistry and Automation in Synthesis

The shift from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, scalability, and efficiency. researchgate.net The integration of flow chemistry and automation represents a frontier in the synthesis of fine chemicals.

Key opportunities include:

Automated Multi-Step Synthesis: Developing an automated, multi-step flow synthesis of this compound would enable rapid production and derivatization. beilstein-journals.orgbeilstein-journals.org Such systems allow for the seamless integration of reaction, workup, and analysis steps. researchgate.net

Flow-Based Carboxylation: The use of reactive gases like carbon dioxide (CO2) is often more efficient and safer in flow reactors. durham.ac.uk A continuous flow process for the carboxylation of a suitable 7-methylisoquinoline precursor using a tube-in-tube gas permeable membrane reactor could offer a highly efficient route to the target compound. durham.ac.uk Such a system allows for high pressures of CO2 to be used safely, driving reactions to completion. durham.ac.uk

High-Throughput Experimentation: Automated flow chemistry platforms can be used for high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperatures), rapidly identifying optimal parameters for the synthesis of this compound and its analogs. thieme-connect.de This approach accelerates the discovery of new reactions and the optimization of existing ones. thieme-connect.de

The implementation of these advanced manufacturing technologies will be crucial for translating laboratory-scale discoveries into industrial applications.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 7-Methylisoquinoline-1-carboxylic acid in laboratory settings?

- Methodological Answer : Researchers must adhere to strict personal protective equipment (PPE) guidelines, including NIOSH/EN 166-certified safety glasses, face shields, and chemically resistant gloves. Gloves should be inspected before use and disposed of properly to avoid contamination. Engineering controls, such as fume hoods, and hygiene practices (e.g., handwashing post-handling) are essential to minimize exposure. Emergency procedures require immediate medical consultation and providing safety data sheets to attending physicians .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are standard for structural elucidation and purity assessment. Mass spectrometry (MS) provides molecular weight confirmation, while infrared (IR) spectroscopy identifies functional groups. For example, InChI and SMILES notations (as seen in related isoquinoline derivatives) can guide spectral interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.